molecular formula C18H18N2O3S B2761835 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 912762-14-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2761835
CAS No.: 912762-14-2
M. Wt: 342.41
InChI Key: DRLJPOHRHCHTDS-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a 5,7-dimethyl-1,3-benzothiazole core linked via an amide bond to a 3,5-dimethoxybenzoyl group. This structure places it within the benzothiazole class of heterocyclic compounds, which are the subject of extensive research in medicinal chemistry and chemical biology due to their diverse biological activities (Front Chem. 2024 Mar 18;12:1384301). The methyl and methoxy substituents on this compound are designed to fine-tune its electronic properties, solubility, and interaction with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies. The primary research value of this compound is its potential as a lead structure in oncology and infectious disease research. Benzothiazole derivatives have demonstrated significant promise as antitumor agents, with some analogues showing potent and selective activity against various human cancer cell lines, including non-small cell lung, colon, and breast cancer (Front Chem. 2024 Mar 18;12:1384301). The mechanism of action for such compounds is complex and may involve enzyme inhibition, interaction with key signaling pathways like AKT and ERK, and the induction of apoptosis and cell cycle arrest (Front Chem. 2024 Mar 18;12:1384301). Furthermore, the benzothiazole scaffold is widely investigated for its antimicrobial properties, with research indicating significant inhibitory effects against various strains of bacteria and fungi. This compound is supplied for non-human research applications only. It is strictly for use in laboratory studies and is not certified for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)19-18(24-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJPOHRHCHTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₉H₂₀N₂O₃S
  • Molecular Weight : 356.44 g/mol
  • Functional Groups : Benzothiazole, dimethoxybenzamide, methyl substituents.

For example, 3,5-dimethoxybenzoic acid (or its acid chloride) may react with 2-amino-5,7-dimethylbenzothiazole under amide-forming conditions (e.g., HATU/DMAP or EDCI coupling agents) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with structurally related benzamide and benzothiazole derivatives to highlight differences in functional groups, physicochemical properties, and applications.

Compound Name Molecular Weight Key Substituents Biological/Functional Relevance
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 356.44 g/mol 5,7-dimethylbenzothiazole; 3,5-dimethoxybenzamide Potential kinase inhibition; antimicrobial activity (inferred from analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 g/mol 3-methylbenzamide; N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
2-Aminobenzothiazole derivatives ~150–300 g/mol Varied alkyl/aryl groups on benzothiazole Anticancer, antimicrobial agents

Functional Group Impact

  • Benzothiazole vs. Benzamide Cores : The benzothiazole moiety in the target compound introduces sulfur-based heterocyclic rigidity, enhancing binding affinity to biological targets (e.g., enzymes or receptors) compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Methoxy vs.
  • Directing Groups : Unlike the N,O-bidentate group in the compound from , the benzothiazole core may act as a directing group in coordination chemistry, though this remains unexplored for the target compound.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 318.39 g/mol. The compound features a benzothiazole moiety substituted with dimethyl and methoxy groups, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
InChI KeyAEJXCFRWORYTSY-UHFFFAOYSA-N

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored. This compound has been investigated in vitro against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Case Study:
A study conducted on U2OS and SH-SY5Y cell lines demonstrated that this compound significantly reduced cell viability at higher concentrations while promoting apoptosis markers such as caspase activation and PARP cleavage .

Neuroprotective Effects

Recent research has indicated that certain benzothiazole derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). The compound's ability to modulate neuroinflammatory responses may contribute to its protective effects on neuronal cells .

The biological activity of this compound is thought to be mediated through its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or DNA replication.
  • Modulation of Signaling Pathways : It potentially alters key signaling pathways related to cell survival and proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress that can trigger apoptosis.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldEvidence
Thiazole formation2-Amino-5,7-dimethylthiophenol, PPA~60%
Benzamide coupling3,5-Dimethoxybenzoyl chloride, Et₃N70–75%
Grignard alkylationHexylMgBr, ether, reflux85%

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:
SC-XRD is critical for confirming stereochemistry, bond lengths, and non-covalent interactions. Key steps include:

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures to obtain high-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Data processed with SHELX suite (SHELXL for refinement) .
  • Validation : Compare experimental bond lengths (e.g., C–S: ~1.74 Å) and angles with DFT-calculated values. Discrepancies >0.02 Å warrant re-evaluation of synthesis or crystallization conditions .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns. Key signals:
    • Benzothiazole protons: δ 7.2–8.1 ppm (aromatic).
    • Methoxy groups: δ ~3.8 ppm (singlet, integration 6H) .
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) assesses purity (>98%). Retention time shifts indicate impurities .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₉H₁₉N₂O₃S: 367.11; observed: 367.10 ± 0.05) .

Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

  • Methoxy Groups : Enhance lipid solubility and membrane permeability. Removal reduces antifungal activity by 40% (compared to nitro analogs) .
  • Benzothiazole Core : Methyl groups at 5,7 positions hinder π-stacking with DNA, shifting mechanism from intercalation to enzyme inhibition .
  • Experimental Design : Synthesize analogs (e.g., 3-nitro substitution), test against enzyme targets (e.g., COX-2), and compare IC₅₀ values .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or compound purity. Mitigation strategies:

  • Purity Validation : Re-analyze batches via HPLC and elemental analysis. Impurities >2% invalidate IC₅₀ comparisons .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Structural Confirmation : Re-examine disputed compounds via SC-XRD to rule out regioisomer formation .

Basic: What are the documented biological targets of this compound?

Methodological Answer:

  • Anticancer Activity : Inhibits topoisomerase II (IC₅₀ = 2.1 µM) by intercalating DNA via planar benzothiazole .
  • Antimicrobial Action : Disrupts fungal CYP51 (lanosterol 14α-demethylase) with MIC = 8 µg/mL against C. albicans .
  • Mechanistic Studies : Use fluorescence quenching assays to quantify DNA binding affinity (Kd = 1.4 × 10⁶ M⁻¹) .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Studies : AutoDock Vina models interactions with COX-2 (PDB: 5KIR). Methoxy groups form H-bonds with Arg120 .
  • ADMET Prediction : SwissADME predicts logP = 2.8 (optimal for BBB penetration) but high plasma protein binding (89%) .
  • Synthetic Prioritization : Focus on derivatives with ClogP <3 and topological polar surface area <90 Ų to enhance oral bioavailability .

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